3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Overview

Description

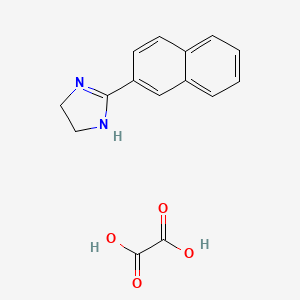

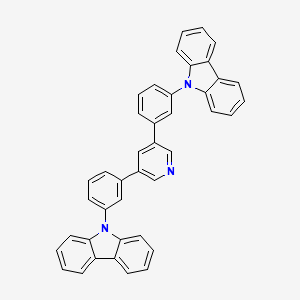

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, also known as 35DCzPPy, is a type of carbazole derivative . It is classified as a bipolar charge transport layer material and is used in phosphorescent host materials and organic light-emitting diodes (OLEDs) . It is an electron donor and has achieved blue-light emitting by the excited state intermolecular charge transfer process .

Synthesis Analysis

The synthesis of carbazole derivatives like 35DCzPPy often involves electropolymerization processes . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For example, a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene has been synthesized by the Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis

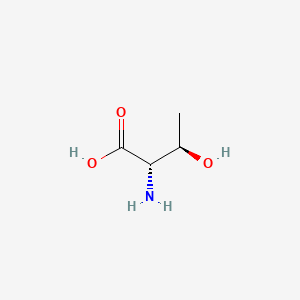

The molecular formula of 35DCzPPy is C41H27N3 . It has a molecular weight of 561.67 .Chemical Reactions Analysis

Carbazole-based compounds like 35DCzPPy are known for their photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

35DCzPPy is a white powder or crystal . It has a melting point of 237°C and a density of 1.21 . Its pKa is predicted to be 4.25±0.23 . It has an absorption λmax at 307 nm and 317 nm in CH2Cl2 .Scientific Research Applications

1. Applications in Organic Light-Emitting Diodes (OLEDs)

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine and its derivatives are widely used in the development of organic light-emitting diodes (OLEDs), particularly in blue and green phosphorescent OLEDs. These compounds are favored for their high triplet energy levels and thermal stability, which are crucial for efficient energy transfer to the triplet emitters in OLEDs. For instance, a study demonstrated the use of a 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine-based compound as a host material in blue thermally activated delayed fluorescence (TADF) OLEDs, showing significant electroluminescent properties and device efficiency (Zhao et al., 2020). Similarly, another research used derivatives of this compound in blue TADF emitters, achieving high external quantum efficiencies and luminance in OLED devices (Rajamalli et al., 2017).

2. Role in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

In the domain of PhOLEDs, 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine-based materials have shown exceptional performance as host materials. Their high triplet energy is advantageous in preventing energy transfer to host materials, thus maximizing the efficiency of phosphorescent emitters. An example is their use in blue and green PhOLEDs, where these compounds facilitated low turn-on voltages and high power efficiencies (Liu et al., 2018). Another study synthesized novel carbazole/pyridine-based host materials for blue phosphorescent OLEDs, leading to high-quality amorphous films suitable for efficient light-emitting devices (Jiang et al., 2012).

3. Electrochemical Properties and Polymerization

The electrochemical properties of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine-related compounds have been explored for their potential in various applications. For instance, a study on the electrochemically induced synthesis of poly(2,6-carbazole) derivatives highlighted the stability and electroactive properties of these compounds, which can form stable conjugated polymers (Laba et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, also known as 9H-Carbazole, 9,9’-(3,5-pyridinediyldi-3,1-phenylene)bis-, is the electron transport chain in organic light-emitting diodes (OLEDs) . This compound acts as an electron donor .

Mode of Action

The compound interacts with its targets by donating electrons. It achieves blue-light emitting by the excited state intermolecular charge transfer process . This means that it can transfer its electrons to other molecules in an excited state, leading to the emission of blue light.

Biochemical Pathways

The compound affects the electron transport chain in OLEDs . When it donates an electron, it causes a change in the energy state of the receiving molecule. This energy change is what leads to the emission of light. The exact biochemical pathways involved in this process are complex and involve a series of redox reactions.

Pharmacokinetics

While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of this compound used in OLEDs, we can consider its similar properties. The compound has a high melting point of 237 °C , suggesting it is stable under normal conditions. Its density is 1.21 , indicating it is slightly denser than water. The compound is a white powder or crystal , which suggests it could be easily incorporated into various forms for use in OLEDs.

Result of Action

The result of the compound’s action is the emission of blue light in OLEDs . This is due to the energy change caused by the transfer of electrons from the compound to other molecules in the electron transport chain.

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of other molecules in the OLED. For example, the compound’s high melting point suggests it can remain stable and effective at high temperatures . .

Safety and Hazards

The safety symbol for 35DCzPPy is GHS07, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Carbazole derivatives like 35DCzPPy have drawn attention due to their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photovoltaic devices, etc . Future research may focus on further improving their properties and expanding their applications.

properties

IUPAC Name |

9-[3-[5-(3-carbazol-9-ylphenyl)pyridin-3-yl]phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H27N3/c1-5-19-38-34(15-1)35-16-2-6-20-39(35)43(38)32-13-9-11-28(24-32)30-23-31(27-42-26-30)29-12-10-14-33(25-29)44-40-21-7-3-17-36(40)37-18-4-8-22-41(37)44/h1-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHOGVHFPFGPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CN=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101199631 | |

| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine | |

CAS RN |

1013405-25-8 | |

| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013405-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)

![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)

![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)